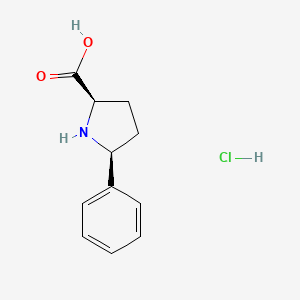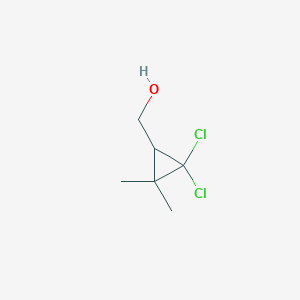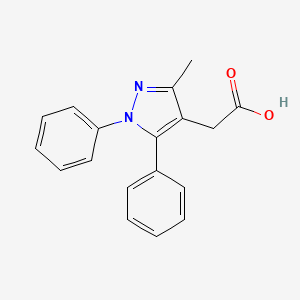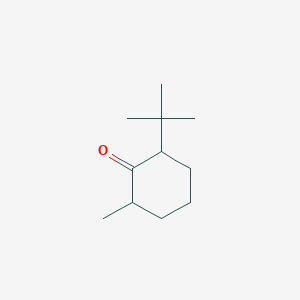
(2r,5s)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its five-membered nitrogen-containing ring structure, which is a common motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-substituted piperidines, which can be achieved through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, alcohol derivatives, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and carboxylic acid groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI-Schlüssel |
OPIDXEOJSLEQHK-BAUSSPIASA-N |
Isomerische SMILES |
C1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Kanonische SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8591516.png)




![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)


![2-[(4-chloro-2-nitrophenyl)methoxy]oxane](/img/structure/B8591546.png)




